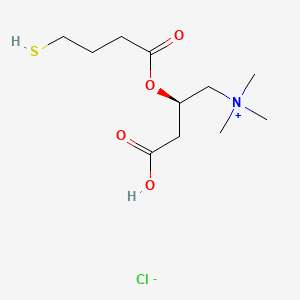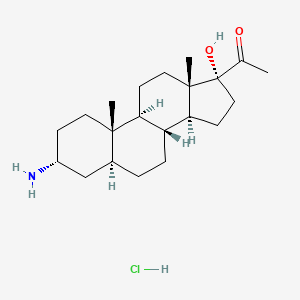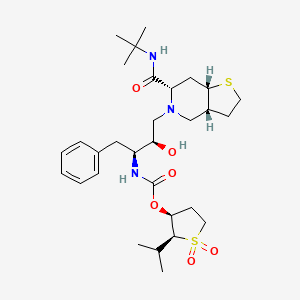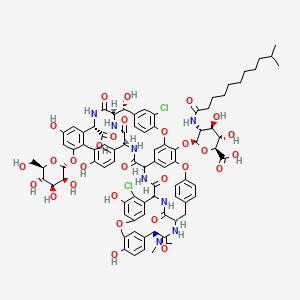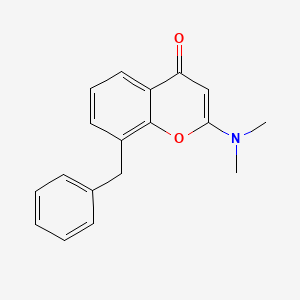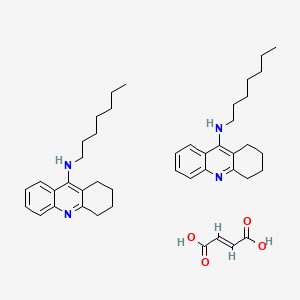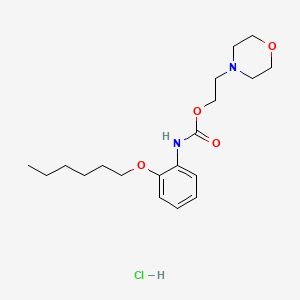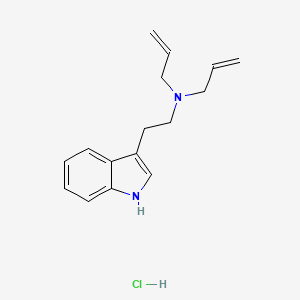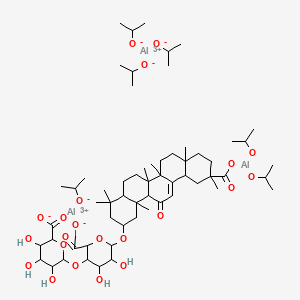
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid is a complex compound derived from the combination of tri(diisopropoxy)aluminum and beta-glycyrrhizic acidThis compound is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and hepatoprotective effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid involves the reaction of beta-glycyrrhizic acid with tri(diisopropoxy)aluminum under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new analogs.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various glycyrrhizic acid derivatives, which may have different pharmacological properties. For example, oxidation can lead to the formation of glycyrrhetinic acid, a compound with potent anti-inflammatory effects .
科学的研究の応用
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid has numerous scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various glycyrrhizic acid derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential in treating inflammatory diseases, viral infections, and liver disorders.
Industry: The compound is used in the formulation of pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. For example, it inhibits the translocation of nuclear factor-kappa B (NF-κB) and suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins .
類似化合物との比較
Similar Compounds
Glycyrrhizic acid: The parent compound, known for its anti-inflammatory and antiviral properties.
Glycyrrhetinic acid: A derivative of glycyrrhizic acid with enhanced anti-inflammatory effects.
Ammonium glycyrrhizinate: Another salt form of glycyrrhizic acid used in various therapeutic applications.
Uniqueness
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid is unique due to its combination of aluminum and glycyrrhizic acid, which may result in distinct pharmacological properties. The presence of aluminum can enhance the stability and bioavailability of the compound, making it a promising candidate for further research and development .
特性
CAS番号 |
134771-73-6 |
|---|---|
分子式 |
C60H101Al3O22 |
分子量 |
1255.4 g/mol |
IUPAC名 |
dialuminum;6-[2-carboxylato-6-[[11-di(propan-2-yloxy)alumanyloxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;propan-2-olate |
InChI |
InChI=1S/C42H62O16.6C3H7O.3Al/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;6*1-3(2)4;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);6*3H,1-2H3;;;/q;6*-1;3*+3/p-3 |
InChIキー |
AXFSDBDRZPAKJZ-UHFFFAOYSA-K |
正規SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)O[Al](OC(C)C)OC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(CC5(C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C)C)C2C1)C)C)C.[Al+3].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


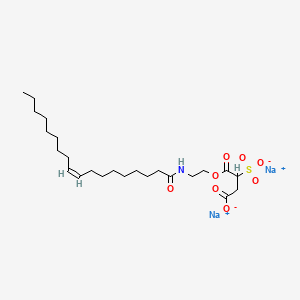
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)
